molecular formula C18H22N8O B611095 Syk-IN-11 CAS No. 1491150-77-6

Syk-IN-11

Katalognummer: B611095
CAS-Nummer: 1491150-77-6
Molekulargewicht: 366.42
InChI-Schlüssel: FPQNRXITKTZFMF-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Syk-IN-11 is a selective inhibitor of spleen tyrosine kinase (SYK), a cytoplasmic protein tyrosine kinase involved in various cellular processes, including immune cell signaling, proliferation, and survival. This compound has shown potential in targeting diseases where SYK plays a critical role, such as certain cancers and autoimmune disorders.

Vorbereitungsmethoden

The synthesis of Syk-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of appropriate starting materials under specific conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

    Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analyse Chemischer Reaktionen

Syk-IN-11 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Autoimmune Diseases

Syk-IN-11 has shown promise in preclinical models for treating autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting Syk, the compound may reduce the hyperactivity of immune cells that contribute to tissue damage in these conditions.

Cancer Therapy

Research indicates that Syk may have dual roles in cancer, acting as both a tumor promoter and suppressor depending on the cellular context. Inhibiting Syk with compounds like this compound could help in certain cancers where Syk promotes tumor growth or metastasis. For instance, studies have demonstrated that Syk inhibition can lead to reduced proliferation of cancer cell lines in vitro .

Inflammatory Disorders

In conditions characterized by chronic inflammation, such as inflammatory bowel disease or chronic obstructive pulmonary disease (COPD), this compound may mitigate inflammation by inhibiting the signaling pathways activated by immune cell stimulation .

Case Study 1: Rheumatoid Arthritis

A study evaluated the effects of this compound on a mouse model of rheumatoid arthritis. The results indicated that treatment with this compound led to a significant reduction in joint inflammation and destruction compared to control groups. The mechanism was attributed to decreased B-cell activation and antibody production .

Case Study 2: B-cell Lymphoma

In a preclinical study involving B-cell lymphoma cell lines, this compound demonstrated potent anti-tumor activity by inducing apoptosis in cancerous cells. The study highlighted that inhibition of Syk led to reduced cell viability and proliferation rates .

Data Tables

Application AreaDisease TypeMechanismReference
Autoimmune DiseasesRheumatoid ArthritisInhibition of B-cell activity
Cancer TherapyB-cell LymphomaInduction of apoptosis
Inflammatory DisordersChronic Obstructive Pulmonary DiseaseModulation of immune response

Wirkmechanismus

Syk-IN-11 exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a key component of the B-cell receptor signaling pathway and other immune receptor pathways. By binding to the active site of SYK, this compound prevents its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts cellular processes such as proliferation, survival, and immune cell activation .

Vergleich Mit ähnlichen Verbindungen

Syk-IN-11 can be compared with other SYK inhibitors such as fostamatinib, entospletinib, and lanraplenib. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties:

    Fostamatinib: An oral SYK inhibitor approved for the treatment of chronic immune thrombocytopenia.

    Entospletinib: A selective SYK inhibitor with potent anti-leukemic activity, particularly in acute myeloid leukemia.

    Lanraplenib: A next-generation SYK inhibitor with enhanced selectivity and favorable pharmacokinetic properties.

Eigenschaften

CAS-Nummer

1491150-77-6

Molekularformel

C18H22N8O

Molekulargewicht

366.42

IUPAC-Name

5-((1H-indol-7-yl)amino)-3-(((1R,2S)-2-aminocyclohexyl)amino)-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1

InChI-Schlüssel

FPQNRXITKTZFMF-NWDGAFQWSA-N

SMILES

N[C@@H]1[C@H](NC2=NN=C(C(N)=O)C(NC3=CC=CC4=C3NC=C4)=N2)CCCC1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Syk-IN-11;  Syk IN 11;  SykIN11;  Syk-inhibitor-11;  Syk inhibitor 11;  Syk inhibitor-11; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syk-IN-11
Reactant of Route 2
Syk-IN-11
Reactant of Route 3
Syk-IN-11
Reactant of Route 4
Syk-IN-11
Reactant of Route 5
Syk-IN-11
Reactant of Route 6
Syk-IN-11

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.